2-Bromo-3-chloropyridin-4-amine
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Overview
Description
2-Bromo-3-chloropyridin-4-amine is an organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, a chlorine atom at the third position, and an amino group at the fourth position on the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that this compound is aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2. These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.
Pharmacokinetics
The pharmacokinetic properties of 2-Bromo-3-chloropyridin-4-amine include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . Its Log Po/w values indicate moderate lipophilicity, which can influence its distribution within the body .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2
Molecular Mechanism
It is known to inhibit CYP1A2 , which could potentially lead to changes in gene expression and enzyme activity
Metabolic Pathways
It is known to inhibit CYP1A2 , which could potentially impact various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-chloropyridin-4-amine can be synthesized through several methods. One common method involves the halogenation of 4-aminopyridine. The process typically includes the following steps:
Bromination: 4-Aminopyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the second position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are commonly used in these reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-3-chloropyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloropyridin-4-amine: Similar in structure but with different positions of bromine and chlorine atoms.
4-Amino-3-bromo-2-chloropyridine: Another isomer with the amino group at a different position.
Uniqueness
2-Bromo-3-chloropyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-bromo-3-chloropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLSHSLJQFMWOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355831 |
Source
|
Record name | 2-bromo-3-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610277-13-9 |
Source
|
Record name | 2-bromo-3-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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